Methylarsonous acid
Overview
Description
Methylarsonous acid is an organoarsenic compound with the chemical formula CH₅AsO₂. It is a colorless, water-soluble solid. This compound is known for its high toxicity and has been studied extensively due to its potential health impacts and its role in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylarsonous acid can be synthesized through the reaction of arsenous acid with methyl iodide. : [ \text{As(OH)}_3 + \text{CH}_3\text{I} + \text{NaOH} \rightarrow \text{CH}_3\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods: the Meyer reaction remains a fundamental synthetic route in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: Methylarsonous acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to methylarsonic acid.
Reduction: It can be reduced to form arsenous acid derivatives.
Substitution: The hydrogen atoms in this compound can be substituted with other groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Methyl iodide is commonly used for methylation reactions.
Major Products Formed:
Oxidation: Methylarsonic acid.
Reduction: Arsenous acid derivatives.
Substitution: Various methylated arsenic compounds.
Scientific Research Applications
Methylarsonous acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Medicine: Its toxic properties are studied to understand arsenic poisoning and its effects on human health.
Industry: Although limited, it has been used in the production of herbicides and fungicides.
Mechanism of Action
Methylarsonous acid exerts its effects primarily through oxidative stress and DNA damage. It can induce oxidative DNA damage independent of the ability to biomethylate inorganic arsenic. This oxidative damage is associated with oncogenic transformation in various cell types . The molecular targets and pathways involved include oxidative stress adaptation factors such as ABCC1, ABCC2, GST-π, and SOD-1 .
Comparison with Similar Compounds
Methylarsonic acid (CH₅AsO₃): An oxidized form of methylarsonous acid.
Arsenous acid (As(OH)₃): A precursor in the synthesis of this compound.
Cacodylic acid ((CH₃)₂AsO₂H): Another organoarsenic compound with similar properties.
Uniqueness: this compound is unique due to its specific oxidation state and its ability to cause oxidative DNA damage. Unlike methylarsonic acid, which is less toxic, this compound’s trivalent state makes it more reactive and harmful .
Properties
IUPAC Name |
methylarsonous acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5AsO2/c1-2(3)4/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBIRPQQKCQWGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5AsO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63869-12-5 (copper(2+) [1:] salt) | |
Record name | Methanearsonous acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60180059 | |
Record name | Methanearsonous acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.971 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methylarsonite | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012259 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25400-23-1 | |
Record name | Monomethylarsonous acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25400-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanearsonous acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanearsonous acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylarsonite | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012259 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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